molecular formula C21H21NPbS2 B14749073 N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine CAS No. 1803-13-0

N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine

Cat. No.: B14749073
CAS No.: 1803-13-0
M. Wt: 559 g/mol
InChI Key: NDNLUAUXSWHSQU-UHFFFAOYSA-M
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Description

N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group and a triphenylplumbyl group attached to a methanamine backbone

Preparation Methods

The synthesis of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine typically involves the reaction of dimethylamine with a suitable sulfur-containing reagent and a triphenylplumbyl precursor. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperatures.

Scientific Research Applications

N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The triphenylplumbyl group may also interact with metal-binding sites, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine can be compared with other similar compounds such as:

    N,N-Dimethyl-1-sulfanylidene-1-[(triphenylstannyl)sulfanyl]methanamine: This compound has a triphenylstannyl group instead of a triphenylplumbyl group, which affects its reactivity and applications.

    N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine: The presence of a triphenylgermyl group makes this compound less reactive compared to the triphenylplumbyl analog.

    N,N-Dimethyl-1-sulfanylidene-1-[(triphenylsilyl)sulfanyl]methanamine:

Properties

CAS No.

1803-13-0

Molecular Formula

C21H21NPbS2

Molecular Weight

559 g/mol

IUPAC Name

triphenylplumbyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/3C6H5.C3H7NS2.Pb/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1

InChI Key

NDNLUAUXSWHSQU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=S)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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